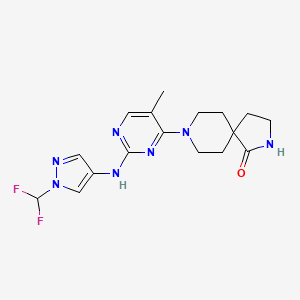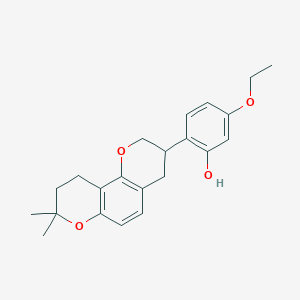
Vutiglabridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Ethoxylation: Addition of ethoxy groups to improve bioavailability.
Cyclization: Formation of a pyranochromen ring to enhance stability.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled reaction conditions.
Purification: Multi-step purification processes including crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Vutiglabridin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form more stable compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .
Applications De Recherche Scientifique
Vutiglabridin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.
Biology: Investigated for its role in modulating enzymes like PON1 and PON2.
Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.
Mécanisme D'action
Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glabridin: The natural compound from which vutiglabridin is derived.
Resveratrol: Another compound known for its antioxidant properties.
Curcumin: A compound with anti-inflammatory and antioxidant effects
Uniqueness
This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .
Propriétés
Numéro CAS |
1800188-47-9 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |
Clé InChI |
IUXJXQLTUMGHHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
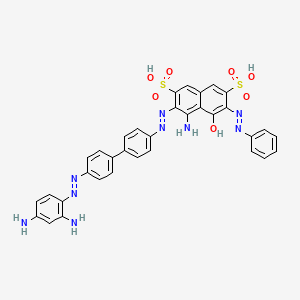


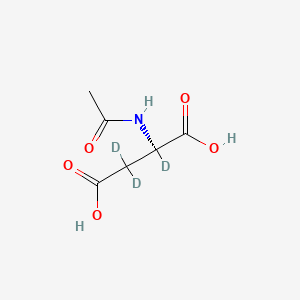
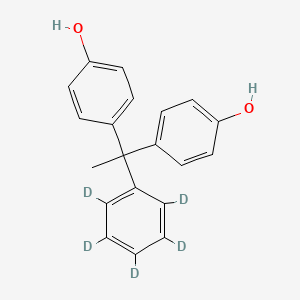



![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
